Azvudine

Vue d'ensemble

Description

Azvudine est un médicament antiviral qui agit comme un inhibiteur de la transcriptase inverse. Il a été initialement découvert pour le traitement de l'hépatite C et a depuis été étudié pour une utilisation contre d'autres maladies virales telles que le SIDA et la COVID-19 . This compound a été découvert pour la première fois en 2007 et a obtenu une autorisation conditionnelle en Chine pour le traitement des cas de VIH-1 et de COVID-19 à charge virale élevée .

Méthodes De Préparation

Une méthode implique l'utilisation de pyridine et de TIPDS (tétraisopropyl disiloxane-1,3-diyle) sous protection d'azote à 0 °C dans un bain de glace-eau . Le mélange réactionnel est ensuite décomposé avec de l'eau, et le produit est extrait avec du chloroforme, lavé avec une solution saturée de bicarbonate de sodium et séché avec du sulfate de sodium anhydre . Les méthodes de production industrielle sont similaires, mais adaptées pour des quantités plus importantes.

Analyse Des Réactions Chimiques

Azvudine subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent la pyridine, le TIPDS et le chloroforme . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final, this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il a été étudié pour ses propriétés antivirales contre l'hépatite C, le VIH et la COVID-19 . Dans le domaine de la médecine, this compound s'est avéré prometteur comme traitement des cas de VIH-1 et de COVID-19 à charge virale élevée . En outre, il a été étudié pour son utilisation potentielle dans le traitement d'autres infections virales et comme agent antiviral à large spectre .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme ARN polymérase dépendante de l'ARN (RdRp) dans les virus . Cette inhibition empêche la réplication de l'ARN viral, réduisant ainsi la charge virale chez les personnes infectées . This compound cible également la protéine accessoire Vif du VIH-1, ce qui en fait un inhibiteur double .

Applications De Recherche Scientifique

Treatment of COVID-19

Azvudine has been extensively studied for its efficacy in treating COVID-19. Multiple randomized controlled trials (RCTs) have demonstrated its potential benefits:

- Efficacy : In a meta-analysis involving 1,142 patients across five RCTs, this compound treatment resulted in a higher percentage of clinical improvement and faster negative conversion of reverse transcription polymerase chain reaction (RT-PCR) results compared to placebo or standard care groups .

- Safety : The incidence of adverse events was lower in the this compound group (44.52%) compared to controls (49.74%), indicating a favorable safety profile .

Data Table: Summary of Key RCTs on this compound for COVID-19

Comparison with Other Antivirals

Recent studies have compared the effectiveness of this compound with other antiviral drugs such as nirmatrelvir-ritonavir:

- In a single-arm controlled trial, patients treated with this compound achieved a 100% negative conversion of nucleic acids within four days, outperforming control groups significantly .

- A retrospective cohort study indicated that patients receiving this compound had lower risks of disease progression compared to those treated with nirmatrelvir-ritonavir .

Case Study 1: Efficacy in Mild-to-Moderate COVID-19

A phase III clinical trial involving mild-to-moderate COVID-19 patients demonstrated that those treated with this compound had significantly reduced rates of disease progression and hospitalization compared to placebo . This study highlighted the drug's potential as an effective treatment option for high-risk populations.

Case Study 2: Safety Profile Assessment

In another study assessing safety, the incidence of serious adverse events was lower in patients treated with this compound (1.16%) compared to controls (1.86%). This suggests that this compound not only improves clinical outcomes but also presents a lower risk for severe side effects .

Mécanisme D'action

Azvudine exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme in viruses . This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals . This compound also targets the HIV-1 accessory protein Vif, making it a dual inhibitor .

Comparaison Avec Des Composés Similaires

Azvudine est souvent comparé à d'autres médicaments antiviraux tels que le nirmatrelvir-ritonavir. Bien que les deux médicaments soient utilisés pour traiter la COVID-19, this compound a montré une efficacité et une sécurité comparables à celles du nirmatrelvir-ritonavir dans les études cliniques . this compound a un temps de conversion négatif d'acide nucléique plus long que le nirmatrelvir-ritonavir . D'autres composés similaires comprennent le remdesivir et le molnupiravir, qui sont également utilisés pour traiter les infections virales .

Activité Biologique

Azvudine, a nucleoside analog, has garnered attention for its antiviral properties, particularly in the context of COVID-19 treatment. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies, and presenting data on its efficacy and safety.

This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses, inhibiting their replication. Upon administration, this compound is metabolized into its active form, this compound triphosphate, which integrates into viral RNA during replication, leading to premature termination of RNA synthesis. This mechanism is crucial in combating RNA viruses such as SARS-CoV-2.

Summary of Clinical Trials

Recent studies have highlighted this compound's effectiveness against COVID-19. A Phase III clinical trial involving 1,096 adults with mild to moderate COVID-19 demonstrated that this compound significantly reduced the risk of disease progression and all-cause mortality compared to a placebo group. The trial reported a hazard ratio (HR) of 0.37 for composite disease progression outcomes and an HR of 0.25 for all-cause death, indicating substantial therapeutic benefits .

Table 1: Key Clinical Trial Outcomes

| Outcome | This compound Group (n=549) | Control Group (n=547) | p-value |

|---|---|---|---|

| Composite disease progression | 13.91/1000 person-days | 25.77/1000 person-days | <0.05 |

| All-cause mortality rate | 2.68/1000 person-days | 8.59/1000 person-days | <0.01 |

Case Studies

- Case Study on Hospitalized Patients : A systematic evaluation showed that hospitalized patients treated with this compound had a lower incidence of composite disease progression outcomes (13.91 vs. 25.77 per 1000 person-days) and a significantly reduced all-cause mortality rate (2.68 vs. 8.59 per 1000 person-days) compared to controls .

- Comparative Study with Nirmatrelvir-Ritonavir : A randomized controlled trial compared this compound with Nirmatrelvir-Ritonavir in patients with severe COVID-19. Results indicated that this compound led to a higher rate of negative nucleic acid conversion within four days (100% vs. 30% in controls), suggesting comparable or superior efficacy in certain patient populations .

Safety Profile

This compound has demonstrated an acceptable safety profile across multiple studies. Notably, no drug-related adverse effects were reported in patients treated with this compound compared to a significant incidence of side effects associated with standard antiviral treatments . This safety aspect is critical for its potential widespread use as an antiviral therapy.

Propriétés

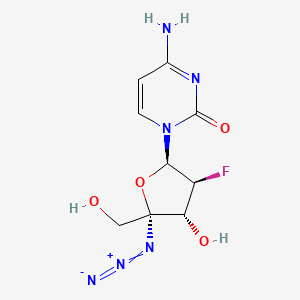

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOLOIKYVCHRJW-XZMZPDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027757 | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19. | |

| Record name | Azvudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1011529-10-4 | |

| Record name | Azvudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.